molecular formula C18H18F3N3O B2628454 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine CAS No. 1092346-34-3

1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine

Cat. No.: B2628454
CAS No.: 1092346-34-3
M. Wt: 349.357
InChI Key: AGEPPZKFCHRBHM-UHFFFAOYSA-N
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Description

1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine is a complex organic compound characterized by the presence of a piperazine ring, a benzyl group, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a benzyl halide in the presence of a base. The trifluoromethyl-pyridine moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidine
  • 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]morpholine
  • 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidine

Comparison: Compared to these similar compounds, 1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine is unique due to the presence of the piperazine ring, which provides additional sites for chemical modification and enhances its binding affinity to biological targets. The trifluoromethyl group further increases its metabolic stability and bioavailability .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)16-7-6-15(12-22-16)17(25)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEPPZKFCHRBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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